

Spectral Analysis of 1-Propyne, 3-(1-ethoxyethoxy)-: A Technical Guide

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Compound of Interest

Compound Name: 1-Propyne, 3-(1-ethoxyethoxy)-

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This technical guide provides a comprehensive overview of the spectral data for the compound **1-Propyne, 3-(1-ethoxyethoxy)-**, a valuable intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Introduction

1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a bifunctional molecule featuring a terminal alkyne and an acetal protecting group.^[1] This structure makes it a versatile building block in the synthesis of complex organic molecules. The propargyl group offers a reactive site for carbon-carbon bond formation, while the 1-ethoxyethoxy group serves as a stable protecting group for alcohols under various reaction conditions.^[1] Accurate spectral characterization is crucial for its identification and for monitoring its reactions in synthetic pathways.

Spectral Data

The following sections present the key spectral data for **1-Propyne, 3-(1-ethoxyethoxy)-**. While experimental data from sources like Sigma-Aldrich and Bio-Rad Laboratories is referenced, some of the presented values are based on established theoretical predictions and analysis of analogous structures.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **1-Propyne, 3-(1-ethoxyethoxy)-** is characterized by distinct signals corresponding to the ethoxy, acetal, and propargyl moieties.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.8	Quartet	1H	O-CH(CH ₃)-O
~4.2	Doublet	2H	O-CH ₂ -C \equiv CH
~3.5-3.7	Quartet	2H	O-CH ₂ -CH ₃
~2.4	Triplet	1H	C \equiv C-H
~1.3	Doublet	3H	O-CH(CH ₃)-O
~1.2	Triplet	3H	O-CH ₂ -CH ₃

Predicted data based on analogous structures.[\[1\]](#)

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)	Assignment
~100	-O-CH(CH ₃)-O-
~80	-C \equiv CH
~75	-C \equiv CH
~62	-O-CH ₂ -CH ₃
~58	-O-CH ₂ -C \equiv CH
~20	-O-CH(CH ₃)-O-
~15	-O-CH ₂ -CH ₃

Predicted data based on analogous structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Propyne, 3-(1-ethoxyethoxy)-** shows characteristic absorptions for the alkyne and ether linkages.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch
~2980-2850	Medium-Strong	C-H (sp ³) stretch
~2120	Weak-Medium	C \equiv C stretch
~1100	Strong, Broad	C-O-C stretch (asymmetric)

Predicted data based on analogous structures.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **1-Propyne, 3-(1-ethoxyethoxy)-** is 128.17 g/mol .[2]

m/z	Possible Fragment
128	$[M]^+$ (Molecular Ion)
99	$[M - C_2H_5]^+$
83	$[M - OC_2H_5]^+$
73	$[CH_3CH(O)OCH_2CH_3]^+$

Predicted data based on fragmentation patterns of similar compounds.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1-Propyne, 3-(1-ethoxyethoxy)-**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-150 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[\[2\]](#)

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
- Place a single drop of neat **1-Propyne, 3-(1-ethoxyethoxy)-** directly onto the crystal.
- Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Acquire a background spectrum of the clean, empty ATR crystal or salt plates before running the sample.

Data Processing:

- Perform a background subtraction.
- Identify and label the major absorption peaks.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

- Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

- Ionization Energy: 70 eV.
- Mass Range: m/z 30-200.
- Source Temperature: 200-250 °C.

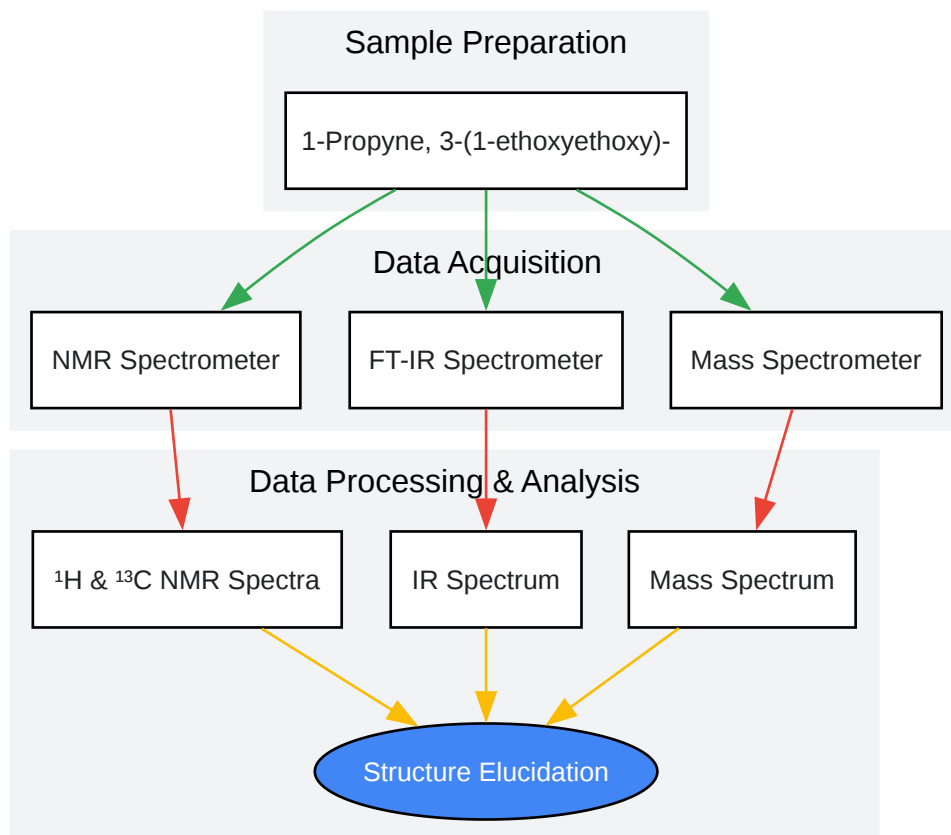
Data Analysis:

- Identify the molecular ion peak.
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **1-Propyne, 3-(1-ethoxyethoxy)-**.

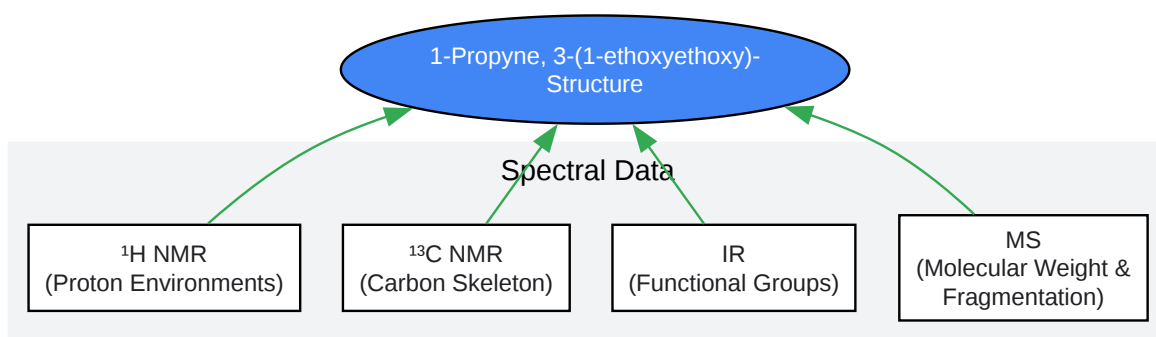


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Caption: Workflow for Spectral Analysis.

Logical Relationship of Spectral Data

This diagram shows how the different spectral data types contribute to the final structural determination.



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References

- 1. 1-Propyne, 3-(1-ethoxyethoxy)- | 18669-04-0 | Benchchem [benchchem.com]
- 2. 1-Propyne, 3-(1-ethoxyethoxy)- | C7H12O2 | CID 86774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 1-Propyne, 3-(1-ethoxyethoxy)-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092017#1-propyne-3-1-ethoxyethoxy-spectral-data-nmr-ir-ms]

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